molecular formula C18H21NO3 B3839272 N-(3-butoxyphenyl)-2-methoxybenzamide

N-(3-butoxyphenyl)-2-methoxybenzamide

Cat. No.: B3839272
M. Wt: 299.4 g/mol
InChI Key: UMPAJLKNVQTCOZ-UHFFFAOYSA-N
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Description

N-(3-Butoxyphenyl)-2-methoxybenzamide is a chemical compound with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol. It belongs to a class of benzamide derivatives that are of significant interest in modern drug discovery, particularly in the field of targeted protein degradation (TPD) . Related benzamide scaffolds have been strategically developed and optimized as novel, non-phthalimide cereblon (CRBN) E3 ligase binders for use in proteolysis-targeting chimeras (PROTACs) . Compared to classical immunomodulatory imide drug (IMiD)-based CRBN recruiters, these engineered benzamide derivatives demonstrate enhanced chemical stability and a potentially superior neosubstrate selectivity profile, which may help avoid the off-target degradation of proteins like IKZF1/3 and SALL4 . This makes this compound a valuable investigational tool for researchers designing and synthesizing novel PROTAC molecules to degrade disease-relevant proteins selectively. The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-butoxyphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-4-12-22-15-9-7-8-14(13-15)19-18(20)16-10-5-6-11-17(16)21-2/h5-11,13H,3-4,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPAJLKNVQTCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Key structural variations among 2-methoxybenzamide derivatives include:

  • Amide nitrogen substituents : Ranging from aromatic (e.g., indazolyl, phenyl) to aliphatic (e.g., pyrrolidinylmethyl) groups.
  • Methoxy positioning : Typically at the 2-position, though 4-methoxy analogs (e.g., N-(1H-4-Indazolyl)-4-methoxybenzamide) are also synthesized .

Observations :

  • Synthetic yields : Lower yields (e.g., 35% for compound 4a and N-(4-(1H-benzimidazol-2-yl)phenyl)-2-methoxybenzamide ) suggest steric or electronic challenges during amide bond formation.
  • Methoxy position : The 2-methoxy group is conserved across most analogs, likely due to its role in stabilizing molecular conformation via intramolecular hydrogen bonding .

Table 2: Pharmacological Profiles

Compound Name Biological Activity Mechanism/Target Reference
N-(3-butoxyphenyl)-2-methoxybenzamide Not explicitly reported Potential enzyme/receptor modulation
Sulpiride Antipsychotic, D2 receptor antagonist Dopamine receptor blockade
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide PCSK9 inhibition Gene expression modulation
YM-43611 Dopamine D3/D4 receptor antagonist High affinity for D4 receptors (Ki = 1.6 nM)

Key findings :

  • Substituent-dependent activity : The 3-butoxyphenyl group’s hydrophobicity may favor interactions with lipid-rich targets (e.g., membrane-bound enzymes), whereas sulfonamide groups (e.g., sulpiride) enhance solubility and receptor specificity .
  • Therapeutic diversity : Benzamide derivatives exhibit activities ranging from CNS modulation (e.g., sulpiride) to cardiovascular protection (e.g., PCSK9 inhibitors), highlighting scaffold adaptability .
Physicochemical Properties
  • Lipophilicity : The 3-butoxyphenyl group likely increases logP compared to analogs with shorter chains (e.g., N-(4-methoxyphenyl) derivatives ).
  • Solubility : Polar substituents (e.g., sulfonamide in sulpiride) improve aqueous solubility, whereas bulky aromatic groups may reduce it .

Q & A

Q. What are the common synthetic routes for N-(3-butoxyphenyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

The synthesis of benzamide derivatives typically involves coupling 2-methoxybenzoic acid derivatives with substituted anilines. For this compound, a two-step approach is recommended:

  • Step 1: Activate 2-methoxybenzoic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to form the reactive acyl intermediate.
  • Step 2: React with 3-butoxyaniline in anhydrous dichloromethane or DMF under nitrogen atmosphere at 0–25°C for 12–24 hours . Optimization: Adjust solvent polarity (e.g., THF for faster reactions), temperature (higher yields at 25°C), and stoichiometric ratios (1.2:1 acyl chloride to aniline). Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR: Confirm the presence of the butoxy group (δ ~1.0–1.8 ppm for CH2/CH3), methoxy protons (δ ~3.8–4.0 ppm), and amide carbonyl (δ ~165–170 ppm in 13C NMR).
  • IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular ion peak ([M+H]+) and fragmentation patterns.
  • HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

Discrepancies may arise from variations in assay conditions, impurities, or cell line specificity. Methodological strategies include:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and control compounds (e.g., paclitaxel for tubulin inhibition).
  • Purity Validation: Use HPLC-MS to confirm compound integrity and exclude degradation products.
  • Meta-Analysis: Compare data across publications using statistical tools (e.g., Cohen’s d for effect size) to identify outliers or confounding variables .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Molecular Docking (AutoDock Vina): Model interactions with targets like tubulin (PDB ID: 1SA0) or kinases. Focus on the butoxy group’s hydrophobic interactions with binding pockets.
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns to assess binding free energy (MM-PBSA).
  • QSAR Modeling: Corrogate substituent effects (e.g., butoxy vs. methoxy) using descriptors like logP and polar surface area .

Q. How does the butoxy group in this compound influence its pharmacokinetic properties compared to other alkoxy substituents?

The butoxy group increases lipophilicity (logP ~3.5), enhancing blood-brain barrier permeability but reducing aqueous solubility. Methodological approaches:

  • Solubility Assays: Measure in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers.
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the butoxy chain.
  • Comparative Studies: Synthesize analogs (e.g., ethoxy, propoxy) and compare bioavailability via rat PK studies .

Q. What strategies can be employed to design selective inhibitors targeting tubulin polymerization using this compound derivatives?

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., Cl, F) at the benzamide para-position to enhance tubulin binding.
  • Cocrystallization Studies: Resolve X-ray structures of derivatives bound to β-tubulin (e.g., PDB deposition) to guide steric optimization.
  • In Vitro Screening: Use fluorescence-based tubulin polymerization assays (e.g., CytoDYNAMIX ScreenWell® kit) to rank inhibitor potency .

Q. How should researchers approach crystallographic data refinement for this compound when encountering disordered solvent molecules?

  • Software: Use SHELXL for refinement, applying ISOR and SIMU constraints to model disordered solvent (e.g., CH2Cl2).
  • Validation: Check data completeness (>95%) and R factors (R1 < 0.05) using PLATON. Apply SQUEEZE to exclude diffuse solvent.
  • Alternative Models: Test occupancy refinement for partial-occupancy solvent molecules .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-butoxyphenyl)-2-methoxybenzamide
Reactant of Route 2
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N-(3-butoxyphenyl)-2-methoxybenzamide

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